molecular formula C8H10BrClN2O B1473399 2-(Azetidin-3-yloxy)-3-bromopyridine hydrochloride CAS No. 1350608-03-5

2-(Azetidin-3-yloxy)-3-bromopyridine hydrochloride

Cat. No. B1473399
CAS RN: 1350608-03-5
M. Wt: 265.53 g/mol
InChI Key: UFPBRGQGKSQEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .


Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves aza-Michael addition of NH-heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates .


Molecular Structure Analysis

The molecular structure of azetidines is a four-membered ring with one nitrogen atom.


Chemical Reactions Analysis

Azetidines can undergo a variety of chemical reactions. For example, they can participate in Suzuki–Miyaura cross-coupling reactions with boronic acids .


Physical And Chemical Properties Analysis

Azetidines are cyclic organic compounds. They are typically insoluble in water but soluble in organic solvents .

Mechanism of Action

While the specific mechanism of action for “2-(Azetidin-3-yloxy)-3-bromopyridine hydrochloride” is not known, azetidines and their derivatives have been found to exhibit a variety of biological activities .

Safety and Hazards

Azetidines can cause eye irritation . Always handle them with appropriate safety measures.

properties

IUPAC Name

2-(azetidin-3-yloxy)-3-bromopyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O.ClH/c9-7-2-1-3-11-8(7)12-6-4-10-5-6;/h1-3,6,10H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPBRGQGKSQEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=CC=N2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-yloxy)-3-bromopyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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